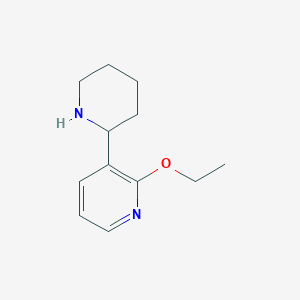

2-Ethoxy-3-(piperidin-2-yl)pyridine

Beschreibung

2-Ethoxy-3-(piperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with an ethoxy group at position 2 and a piperidin-2-yl moiety at position 3. This structure combines the aromaticity of pyridine with the basicity of the piperidine ring, making it a candidate for pharmacological applications. Limited direct data on this compound exist in the provided evidence; however, analogs and structural derivatives offer insights into its properties.

Eigenschaften

Molekularformel |

C12H18N2O |

|---|---|

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

2-ethoxy-3-piperidin-2-ylpyridine |

InChI |

InChI=1S/C12H18N2O/c1-2-15-12-10(6-5-9-14-12)11-7-3-4-8-13-11/h5-6,9,11,13H,2-4,7-8H2,1H3 |

InChI-Schlüssel |

PSKVIWVRHQYDEN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC=N1)C2CCCCN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(piperidin-2-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Ethoxy-3-(Piperidin-2-yl)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Wasserstoff in Gegenwart von Katalysatoren durchgeführt werden.

Substitution: Die Ethoxy- und Piperidinylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Wasserstoffgas mit Palladium- oder Platinkatalysatoren.

Substitution: Halogenierungsmittel oder Nukleophile in Gegenwart geeigneter Katalysatoren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Pyridinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu vollständig gesättigten Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of pyridine, including 2-Ethoxy-3-(piperidin-2-yl)pyridine, exhibit promising anticancer activity. Compounds with a similar structure have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, pyridine derivatives have been investigated for their ability to inhibit specific kinases involved in tumor growth, suggesting that this compound may also serve as a lead compound for developing anticancer agents .

Neuropharmacological Effects

The piperidine moiety in this compound is associated with neuropharmacological activity. Compounds containing piperidine have been studied for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. The incorporation of the piperidine ring has been shown to enhance blood-brain barrier permeability, making these compounds suitable for central nervous system applications .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives against resistant bacterial strains. The efflux pump inhibition properties of compounds similar to this compound suggest that it may enhance the efficacy of existing antibiotics by preventing bacterial resistance mechanisms .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the ethoxy and piperidinyl groups can significantly influence the compound's biological activity.

| Modification | Effect on Activity |

|---|---|

| Ethoxy group position | Alters lipophilicity and receptor binding |

| Piperidine ring substitutions | Modulates interaction with neurotransmitter receptors |

| Overall molecular geometry | Affects bioavailability and metabolic stability |

Synthesis and Development

The synthesis of this compound involves several key steps that can be optimized for yield and purity. Common synthetic routes include:

- Pyridine Formation : Starting with commercially available pyridine derivatives.

- Piperidine Attachment : Utilizing coupling reactions to attach the piperidine moiety.

- Ethoxy Group Introduction : Employing alkylation techniques to introduce the ethoxy group at the desired position.

Advancements in synthetic methodologies have enabled more efficient production of this compound, facilitating further research into its applications .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Case Study 1: Anticancer Activity

A study demonstrated that a related pyridine derivative exhibited an IC50 value of 8.5 nM against a cancer cell line, indicating strong potential for development as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research on piperidine derivatives has shown their ability to inhibit acetylcholinesterase, suggesting potential use in Alzheimer’s disease therapy .

Case Study 3: Antimicrobial Efficacy

A derivative was tested against E. coli, showing significant activity against antibiotic-resistant strains, which highlights its potential in overcoming resistance issues in bacterial infections .

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3-(piperidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The piperidinyl group can enhance binding affinity to certain biological targets, while the ethoxy group may influence the compound’s pharmacokinetic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

The table below compares key physicochemical properties of 2-Ethoxy-3-(piperidin-2-yl)pyridine with structurally related compounds:

*Estimated based on substituent contributions.

Key Observations :

- Lipophilicity : The ethoxy group in the target compound increases logP compared to Anabasine and the methoxy analog , suggesting better membrane permeability but possibly reduced aqueous solubility.

- Bioactivity : Anabasine’s nicotinic receptor activity highlights the pharmacological relevance of the piperidine-pyridine scaffold . The target compound’s ethoxy group may modulate receptor selectivity or potency.

Pharmacological and Toxicological Profiles

- Anticancer Activity : Pyridine derivatives with substituents like chloro or aryl groups (e.g., Ghorab et al., 2009) show cytotoxic effects, implying that the target compound’s ethoxy-piperidine combination warrants evaluation in oncology screens .

- Toxicity : Anabasine lacks detailed ecotoxicity data , and the target compound’s environmental persistence remains unstudied. Ethoxy groups generally degrade slower than methoxy, raising concerns about bioaccumulation.

Regulatory and Commercial Status

- Anabasine: Not listed in major chemical inventories (e.g., China’s Existing Chemical Substance Inventory), suggesting regulatory hurdles for analogs .

- Commercial analogs : Compounds like 2-Methoxy-3-pivalamidoisonicotinic acid are marketed as building blocks, indicating demand for substituted pyridines in drug discovery.

Biologische Aktivität

2-Ethoxy-3-(piperidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 204.27 g/mol. The compound consists of a pyridine ring substituted with an ethoxy group at the 2-position and a piperidine moiety at the 3-position. This structural configuration is believed to enhance its interaction with various biological targets, particularly neurotransmitter receptors.

The mechanism of action for this compound involves its ability to modulate neurotransmitter systems. Piperidine derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and neurological function. Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, potentially leading to therapeutic applications in treating neurological disorders such as depression and anxiety .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor cell lines. For instance, one study demonstrated that related piperidine compounds showed improved cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

| Compound | Cell Line | Cytotoxicity (IC50) | Mechanism |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | Not specified | Induces apoptosis |

| Piperidine Derivative X | A549 (lung) | Lower than bleomycin | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. Its interaction with acetylcholinesterase (AChE) suggests potential applications in Alzheimer's disease treatment, where inhibition of AChE can enhance cholinergic transmission .

Case Studies and Research Findings

- Study on Neurotransmitter Receptors : A recent study explored the binding affinity of various piperidine derivatives at serotonin receptors. It was found that modifications to the piperidine ring significantly influenced receptor affinity and selectivity, indicating that structural variations can lead to enhanced biological activity .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of similar compounds, revealing that some derivatives exhibited significant activity against Gram-positive bacteria. The mechanism involved inhibition of protein synthesis pathways, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Ethoxy-3-(piperidin-2-yl)pyridine, and how can high purity be ensured?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1 : React a pyridine precursor (e.g., 3-bromo-2-ethoxypyridine) with a piperidine derivative under basic conditions (e.g., NaOH in dichloromethane) to form the piperidinyl-pyridine backbone .

- Step 2 : Purify intermediates via column chromatography or recrystallization. Confirm purity using HPLC or GC-MS (>99% purity thresholds are standard) .

- Safety : Use gloveboxes for air-sensitive steps, and follow protocols for handling toxic intermediates (e.g., halogenated pyridines) .

Q. How can the structure of this compound be rigorously characterized?

Combine spectroscopic and crystallographic methods:

- NMR : Assign peaks for ethoxy (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and piperidinyl protons (δ ~1.5–3.0 ppm for ring protons) .

- X-ray crystallography : Use SHELX software for structure refinement. Ensure high-resolution data (e.g., <1.0 Å) to resolve conformational flexibility in the piperidine ring .

- Mass spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .

- Waste disposal : Segregate halogenated or toxic byproducts (e.g., unreacted piperidine derivatives) and use certified waste management services .

- Emergency response : For skin/eye contact, rinse with water for 15+ minutes; consult SDS for specific antidotes .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

- DFT calculations : Optimize geometry using Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the ethoxy group and active-site residues .

- Reactivity trends : Compare with analogs (e.g., 2-methoxy derivatives) to assess electronic effects of substituents .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?

- Case study : Replace the ethoxy group with methoxy or propoxy. Test inhibitory activity against acetylcholine esterase (IC50 assays).

- SAR insights : Bulkier alkoxy groups (e.g., propoxy) may reduce binding due to steric hindrance, while electron-withdrawing groups enhance stability .

- Data interpretation : Use ANOVA to resolve contradictions between in vitro and in vivo efficacy (e.g., bioavailability vs. enzyme inhibition) .

Q. What strategies mitigate discrepancies in pharmacokinetic data across studies?

- In vitro assays : Perform hepatic microsome stability tests (e.g., rat/human liver microsomes) to predict metabolic clearance .

- In vivo PK : Administer via IV/IP routes in rodents. Quantify plasma levels using LC-MS/MS. Adjust for interspecies variability in CYP450 metabolism .

- Contradiction resolution : Cross-validate assays (e.g., compare fluorometric vs. radiometric methods) and control for batch-to-batch compound variability .

Q. How can crystallographic twinning or low-resolution data be addressed in structural studies?

- SHELXL refinement : Use TWIN/BASF commands to model twinned crystals. Validate with Rint and CC1/2 metrics .

- Synchrotron data : Collect high-resolution data (e.g., at 0.7 Å) to resolve disorder in the piperidine ring .

- Alternative methods : If crystallization fails, employ cryo-EM for low-resolution structural insights (applicable to protein-ligand complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.